Cas no 1009005-33-7 (2-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)-3-methylbutanoic acid)

2-(3,4-Dihydro-2H-1,5-benzodioxepine-7-sulfonamido)-3-methylbutanoic acid is a sulfonamide derivative featuring a benzodioxepine core, offering a unique structural framework for pharmaceutical and chemical research. Its hybrid structure combines a sulfonamido group with a branched aliphatic chain, enhancing potential binding interactions with biological targets. The compound's benzodioxepine moiety provides rigidity and lipophilicity, which may improve membrane permeability and metabolic stability. This makes it a promising candidate for drug discovery, particularly in targeting enzymes or receptors where sulfonamide-based inhibitors are effective. The presence of a carboxyl group further allows for derivatization or salt formation, broadening its applicability in medicinal chemistry. Its well-defined structure supports precise synthetic modifications for structure-activity relationship studies.
2-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)-3-methylbutanoic acid structure
1009005-33-7 structure
Product Name:2-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)-3-methylbutanoic acid
CAS No:1009005-33-7
MF:C14H19NO6S
MW:329.368763208389
CID:3107512
PubChem ID:4030804
Update Time:2025-05-25

2-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)-3-methylbutanoic acid Chemical and Physical Properties

Names and Identifiers

    • <br>2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)amino]-3-methylbutanoic a cid
    • 2-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)-3-methylbutanoic acid
    • 2-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)-3-methylbutanoicacid
    • 1009005-33-7
    • SR-01000058261
    • 997-268-2
    • 2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)amino]-3-methylbutanoic acid
    • MLS000707822
    • SMR000243914
    • CHEMBL1518281
    • CS-0231735
    • EN300-10972
    • AKOS034373000
    • 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonylamino)-3-methylbutanoic acid
    • SR-01000058261-1
    • Z45637504
    • HMS2551H20
    • HMS1720A21
    • G33003
    • Inchi: 1S/C14H19NO6S/c1-9(2)13(14(16)17)15-22(18,19)10-4-5-11-12(8-10)21-7-3-6-20-11/h4-5,8-9,13,15H,3,6-7H2,1-2H3,(H,16,17)
    • InChI Key: OCUPRYIVNSSKQN-UHFFFAOYSA-N
    • SMILES: S(C1=CC=C2C(=C1)OCCCO2)(NC(C(=O)O)C(C)C)(=O)=O

Computed Properties

  • Exact Mass: 329.093309g/mol
  • Monoisotopic Mass: 329.093309g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 486
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 329.37g/mol
  • XLogP3: 1.9
  • Topological Polar Surface Area: 110Ų

2-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)-3-methylbutanoic acid Pricemore >>

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Additional information on 2-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)-3-methylbutanoic acid

2-(3,4-Dihydro-2H-1,5-Benzodioxepine-7-Sulfonamido)-3-Methylbutanoic Acid: A Comprehensive Overview

The compound 2-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)-3-methylbutanoic acid (CAS No. 1009005-33-7) is a fascinating molecule with significant potential in the fields of pharmacology and organic chemistry. This compound has garnered attention due to its unique structural features and promising biological activities. In this article, we will delve into its structure, synthesis, properties, and the latest research findings that highlight its significance in contemporary scientific studies.

The molecular structure of 2-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)-3-methylbutanoic acid is characterized by a benzodioxepine ring system fused with a sulfonamide group and a substituted butanoic acid moiety. The benzodioxepine ring is a bicyclic structure consisting of a benzene ring fused to a dioxepine ring (a seven-membered ring containing two oxygen atoms). This arrangement imparts unique electronic and steric properties to the molecule, making it an interesting subject for both synthetic and medicinal chemistry research.

Recent studies have focused on the synthesis of benzodioxepine derivatives as potential drug candidates. Researchers have explored various methods to optimize the synthesis of these compounds, including the use of microwave-assisted reactions and catalytic processes. These advancements have not only improved the efficiency of synthesis but also enabled the exploration of diverse structural analogs. For instance, the incorporation of sulfonamide groups into benzodioxepine frameworks has been shown to enhance bioavailability and pharmacokinetic properties.

The sulfonamide group in this compound plays a crucial role in modulating its biological activity. Sulfonamides are known for their ability to form hydrogen bonds and interact with biological targets such as enzymes and receptors. In the case of 2-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)-3-methylbutanoic acid, the sulfonamide group contributes to its potential as an inhibitor of specific enzyme pathways. Recent research has demonstrated that this compound exhibits inhibitory activity against certain kinases, making it a promising lead compound for drug development.

The butanoic acid moiety attached to the benzodioxepine-sulfonamide core adds further functional diversity to this molecule. The presence of a methyl group on the butanoic acid chain introduces additional steric effects and may influence the compound's solubility and permeability. These properties are critical for determining its suitability as an orally administered drug.

In terms of applications, benzodioxepine derivatives like this compound have been investigated for their potential in treating various diseases. For example, recent studies have explored their role in anti-inflammatory therapies due to their ability to modulate inflammatory pathways. Additionally, their potential as anticancer agents has been highlighted by their ability to inhibit key enzymes involved in tumor progression.

From an analytical standpoint, modern techniques such as NMR spectroscopy and mass spectrometry have been employed to characterize this compound. These methods provide detailed insights into its molecular structure and purity. Furthermore, computational chemistry tools have been utilized to predict its pharmacokinetic profiles and toxicity potential.

In conclusion, 2-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)-3-methylbutanoic acid (CAS No. 1009005-33-7) represents a significant advancement in the field of medicinal chemistry. Its unique structure and promising biological activities make it a valuable candidate for further research and development. As ongoing studies continue to uncover new insights into its properties and applications, this compound holds great potential for contributing to innovative therapeutic solutions.

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